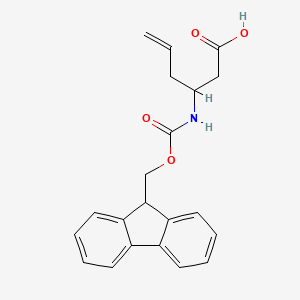

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid

Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. This compound features a six-carbon backbone with a terminal carboxylic acid group and a double bond at the 5-position (hex-5-enoic acid). The Fmoc group serves as a protective moiety for the amino group, commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions . Its molecular formula is C₂₁H₂₁NO₄, with a molecular weight of 351.40 g/mol . The (R)-enantiomer (CAS 269726-95-6) is documented with storage conditions of 2–8°C in dry environments, while solubility data indicate poor aqueous solubility (9.5E-3 g/L at 25°C) .

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h2-6,8-11,14,19H,1,7,12-13H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCMPCVPSYAVJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction between the amino acid and Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as crystallization or chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid has several scientific research applications:

Chemistry: Used in peptide synthesis as a protected amino acid derivative.

Biology: Employed in the study of protein structure and function.

Medicine: Investigated for potential therapeutic applications due to its ability to modify peptides and proteins.

Industry: Utilized in the production of pharmaceuticals and biochemical research.

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and functional properties of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid with analogous Fmoc-protected amino acid derivatives:

Key Comparative Insights:

Structural Variations: The target compound’s hex-5-enoic acid backbone provides flexibility compared to rigid analogs like the oxetane derivative or aromatic thiophene- and benzoic acid-based compounds . Dec-9-enoic acid and thiophene derivatives introduce hydrophobicity or aromaticity, respectively, altering solubility and interaction with biological targets.

Functional Groups and Reactivity: The hydroxybenzoic acid analog contains a phenolic -OH group, enabling hydrogen bonding or conjugation reactions absent in the target compound. Oxetane-containing derivatives enhance metabolic stability due to their constrained geometry, a feature absent in linear alkenoic acids.

Applications :

- The target compound is primarily used in SPPS due to its balance of hydrophobicity (Fmoc) and reactive carboxylate .

- Thiophene and benzoic acid analogs are tailored for specialized roles, such as enzyme inhibition or fluorescence labeling.

Safety Profiles: The oxetane derivative poses higher risks (skin/eye irritation) compared to the target compound’s moderate hazards (oral/respiratory toxicity) . Hydroxybenzoic acid and dec-9-enoic acid analogs share similar warnings (H302) but differ in secondary hazards.

Biological Activity

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid, commonly referred to as Fmoc-Ahx-OH, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 349.38 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is significant for its applications in peptide synthesis and drug development.

| Property | Value |

|---|---|

| Molecular Formula | C21H19NO4 |

| Molecular Weight | 349.38 g/mol |

| CAS Number | 270263-04-2 |

| Purity | ≥98% |

Synthesis

The synthesis of Fmoc-Ahx-OH typically involves the coupling of the fluorenylmethoxycarbonyl amino acid with hexenoic acid. Various methods have been reported in literature, including solid-phase peptide synthesis techniques that enhance yield and purity.

The biological activity of Fmoc-Ahx-OH has been primarily studied in the context of its role as a building block in peptide synthesis. Its fluorenylmethoxycarbonyl group serves as a protective group that can be selectively removed under mild conditions, facilitating the formation of biologically active peptides.

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. For instance, azumamide derivatives, which include similar structural motifs to Fmoc-Ahx-OH, have demonstrated potent inhibitory effects on class I HDACs with IC50 values ranging from 14 to 67 nM .

Case Studies

- HDAC Inhibition : A study evaluated the inhibitory effects of azumamides on various HDAC isoforms. The results indicated that compounds containing carboxylic acid functionalities were significantly more potent than their carboxamide counterparts. Specifically, azumamide C exhibited an IC50 value of 3 µM against HDAC3, showcasing the importance of structural modifications for enhancing activity .

- Peptide Therapeutics : In another investigation, Fmoc-Ahx-OH was incorporated into peptide sequences aimed at targeting specific cellular pathways. The resulting peptides exhibited enhanced stability and bioactivity compared to their unmodified counterparts, indicating the utility of Fmoc protection in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.